molecular formula C11H10N6O2 B3087094 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1171033-76-3

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3087094
CAS No.: 1171033-76-3
M. Wt: 258.24 g/mol
InChI Key: OCPJIOSKJGDASQ-UHFFFAOYSA-N
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Description

The compound “7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies . For example, one study discussed the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid to generate a compound, which was then converted to a TP derivative in phosphorus oxychloride .


Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 258.236 and a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized structural analogs of promising agents, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, by condensing aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds and amines like 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine. These compounds were analyzed for their tuberculostatic activity, indicating a potential application in antituberculosis therapy (Titova et al., 2019).

Antimicrobial Activity

Compounds synthesized from related chemical frameworks have been evaluated for their antimicrobial activities. For instance, a study reported the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds. These synthesized compounds were tested against various microbial strains, showing competitive activities compared to standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Heterocyclic Chemistry and Drug Design

The exploration of heterocyclic chemistry, particularly in the context of drug design, has led to the synthesis of various derivatives of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. These compounds have been characterized and investigated for their potential therapeutic applications, laying the groundwork for future drug development efforts (Elmaati, 2002).

Organic Synthesis and Chemical Transformations

Research in organic synthesis has focused on creating novel compounds through regioselective and regiospecific reactions. For example, the synthesis of ethyl ortho-(dimethylaminovinylazoloazinylcarboxylates with hydrazine has been explored, demonstrating the selectivity of reactions and the formation of new chemical structures with potential biological activities (Didenko et al., 2010).

Future Directions

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . Future research may continue to explore the potential of TP derivatives in drug design, particularly in the development of anticancer agents .

Properties

IUPAC Name

7-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-2-16-6-4-7(14-16)8-3-5-12-11-13-9(10(18)19)15-17(8)11/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJIOSKJGDASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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